molecular formula C16H19NO4 B2874337 N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 1421525-84-9

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide

Cat. No.: B2874337
CAS No.: 1421525-84-9
M. Wt: 289.331
InChI Key: KBPYLAOJFMPZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a phenoxy group and a propanamide group. Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, some furan-based derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Scientific Research Applications

1. Biological Evaluation in Medicinal Chemistry

A study synthesized derivatives related to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide and assessed their antibacterial and antifungal activities. These compounds were found to possess good activity, indicating potential applications in medicinal chemistry for developing new antimicrobial agents (Velupillai, Shingare, & Mane, 2015).

2. Solar Energy Conversion Efficiency

Research in the field of dye-sensitized solar cells explored phenothiazine derivatives with various conjugated linkers, including furan. These compounds, related to this compound, were used to investigate the impact of conjugated linkers on device performance. Notably, a furan-linked derivative exhibited significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

3. Biofuel Feedstock Development

A study focused on converting furfural directly to levulinate esters, including furan-2-ylmethyl-levulinate, which is structurally similar to this compound. This process aimed at producing potential biofuel feedstocks, enhancing the sustainability of furfural conversion and reducing environmental costs (Chen, Li, Huang, & Yuan, 2016).

4. DNA Binding Affinity and Drug Development

The complex between a DNA sequence and a compound structurally related to this compound, known as furamidine, was studied. This research highlighted furamidine's tight binding to DNA, suggesting potential applications in drug development, particularly in antitrypanosomal drugs (Laughton et al., 1995).

5. Energetic Materials Development

A study explored the assembly of diverse N-O building blocks, including derivatives of furazan, which is structurally related to this compound. This research provided insights into the development of high-performance energetic materials with potential applications in fields requiring materials with high density and good thermal stability (Zhang & Shreeve, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some furan derivatives have demonstrated antimicrobial activity .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(21-13-6-3-2-4-7-13)16(19)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,14,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPYLAOJFMPZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC=CO1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.